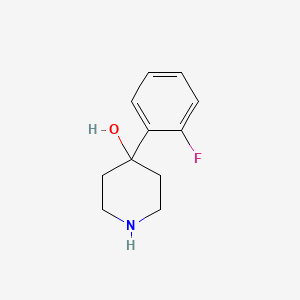

4-(2-Fluorophenyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(2-Fluorophenyl)piperidin-4-ol" is a fluorinated piperidine derivative, which is a class of organic compounds known for their presence in various pharmacologically active molecules. The presence of the fluorophenyl group can significantly influence the biological activity and physical properties of these compounds. The papers provided discuss various fluorophenyl piperidine derivatives, their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorophenyl piperidinones and piperidines is described in several papers. For instance, a catalytic asymmetric synthesis of 4-aryl-2-piperidinones, including the introduction of a 4-fluorophenyl group, was achieved using a chiral bisphosphine-rhodium catalyst, which resulted in high enantioselectivity . Another paper describes the synthesis of a compound with a 4-fluorophenyl piperazine moiety, which was achieved through electrophilic fluorination of a trimethylstannyl precursor . Additionally, isotopomers of 4-(4-fluorobenzyl)piperidine were prepared via the Grignard reaction, followed by deoxygenation and ring saturation .

Molecular Structure Analysis

The molecular structures of fluorophenyl piperidine derivatives exhibit various conformations and interactions. For example, a compound with a piperidin-4-one ring adopts a sofa conformation with equatorial substituents, including equiplanar fluorophenyl groups . Another compound with two fluorophenyl groups on a piperidine ring shows a chair conformation with a significant dihedral angle between the phenyl rings .

Chemical Reactions Analysis

The reactivity of fluorophenyl piperidine derivatives can lead to the formation of novel compounds with potential psychotropic properties. An intramolecular fluorine displacement reaction was used to synthesize a series of 2-arylspiro[3H-indole-3,4′-piperidine] derivatives from a key fluorophenyl piperidine intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl piperidine derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the electron distribution and reactivity of the molecule. The crystal structures of these compounds often reveal weak intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their solid-state properties and stability .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Advancements

- The compound 4-(2-Fluorophenyl)piperidin-4-ol has been utilized in new synthesis methods for 1-arylpiperidin-4-ols. The synthesis involves reactions with various anilines to produce a range of piperidin-4-ols, with 4-(2-Fluorophenyl)piperidin-4-ol being a notable product. This compound has also been converted into its piperidin-4-one form, opening avenues for further chemical modifications (Reese & Thompson, 1988).

Drug Development and Neuroleptic Agents

The compound is a key intermediate in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. These agents are part of pharmaceuticals that contain a bis(p-fluorophenyl)butyl group bound to nitrogen atoms in pyrrolidine, piperidine, or piperazine moieties. The synthesis of these neuroleptic agents demonstrates the importance of 4-(2-Fluorophenyl)piperidin-4-ol in medicinal chemistry (Botteghi et al., 2001).

It is also used in the synthesis of neuroleptic butyrophenones. For instance, the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone showcases the role of 4-(2-Fluorophenyl)piperidin-4-ol in creating compounds for use in metabolic studies related to neuroleptic agents (Nakatsuka et al., 1981).

Safety And Hazards

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2-Fluorophenyl)piperidin-4-ol” and similar compounds may continue to be of interest in future research and development efforts.

Propiedades

IUPAC Name |

4-(2-fluorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXGDMJPLTNTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409375 |

Source

|

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)piperidin-4-ol | |

CAS RN |

871113-19-8 |

Source

|

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)

![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)